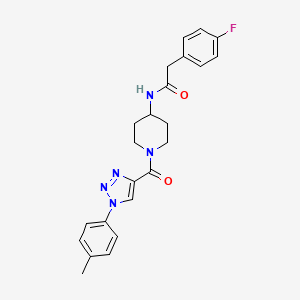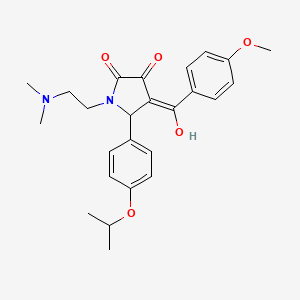
N'-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide is a synthetic organic compound characterized by its unique imidazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyano group and the dimethylformimidamide moiety contributes to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a precursor such as 1-methylimidazole. This step often requires a dehydrating agent and a catalyst to facilitate the ring closure.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction. This step may involve the use of cyanogen bromide or a similar reagent under controlled conditions.
Attachment of the Dimethylformimidamide Moiety: The final step involves the reaction of the intermediate compound with dimethylformamide dimethyl acetal, which introduces the dimethylformimidamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Cyanogen bromide, dimethylformamide dimethyl acetal; reactions often require catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of imidazole derivatives with biological macromolecules.
Materials Science: The compound’s reactivity allows for its incorporation into polymers and other materials, potentially enhancing their properties.
作用機序
The mechanism by which N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the imidazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The dimethylformimidamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Methylimidazole: A precursor in the synthesis of N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide, known for its basicity and nucleophilicity.
5-Cyanoimidazole: Shares the cyano group and imidazole ring, used in various chemical syntheses.
Dimethylformamide: A common solvent and reagent, structurally similar due to the dimethylformimidamide group.
Uniqueness
N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide is unique due to the combination of the cyano group, the imidazole ring, and the dimethylformimidamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
IUPAC Name |
N'-(5-cyano-1-methylimidazol-4-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-12(2)5-10-8-7(4-9)13(3)6-11-8/h5-6H,1-3H3/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPRZWWHYUXCQF-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C#N)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC(=C1C#N)/N=C\N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2642213.png)
![3,4,5-triethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2642214.png)


![2-fluoro-N-[5-methyl-2-(propan-2-yl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2642218.png)





![4-Methyl-2-[(6-methylpyridin-2-yl)methoxy]pyridine](/img/structure/B2642232.png)



